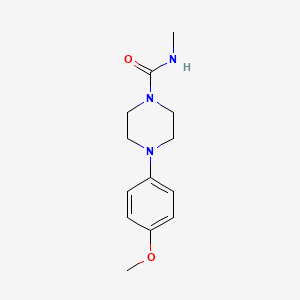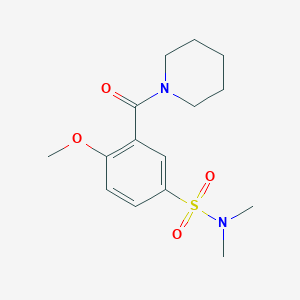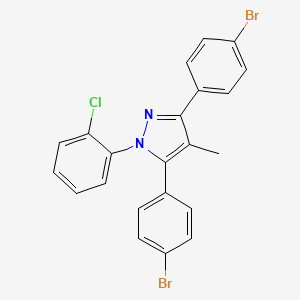![molecular formula C17H27N3O3S B4773810 N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4773810.png)
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as Sildenafil, is a pharmaceutical compound that is widely used for treating erectile dysfunction and pulmonary arterial hypertension. The compound was first synthesized in 1989 by a team of researchers at Pfizer, led by Peter Ellis and Nicholas Terrett. Since then, Sildenafil has been extensively studied for its mechanism of action, physiological effects, and potential applications in various fields of scientific research.
Mecanismo De Acción
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow to the penis and lungs.
Biochemical and Physiological Effects
Apart from its effects on the erectile and pulmonary systems, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have several other biochemical and physiological effects. These include modulation of the immune system, inhibition of platelet aggregation, and reduction of oxidative stress. N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect, possibly through its ability to increase levels of brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide for laboratory experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying various physiological and biochemical processes, including the effects of PDE5 inhibition on cellular signaling pathways and gene expression. However, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide also has several limitations, including its relatively low potency and specificity for PDE5, as well as its potential for off-target effects on other PDE isoforms and cellular pathways.
Direcciones Futuras
There are several potential future directions for research on N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, including:
1. Development of more potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and other diseases.
2. Investigation of the role of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Studies on the effects of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide on the immune system and its potential for use in the treatment of autoimmune diseases.
4. Exploration of the potential of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases.
5. Investigation of the effects of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide on cellular signaling pathways and gene expression, with the aim of identifying new targets for drug development.
Conclusion
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a well-studied pharmaceutical compound with a wide range of potential applications in various fields of scientific research. Its mechanism of action, physiological effects, and potential for the treatment of various diseases make it a useful tool for investigating various physiological and biochemical processes. However, further research is needed to fully understand the potential of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide and its derivatives for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Apart from its well-known clinical applications, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the role of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Several studies have shown that N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-19(5-2)16-10-8-15(9-11-16)18-17(21)14-7-6-12-20(13-14)24(3,22)23/h8-11,14H,4-7,12-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJADPHSOFHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773729.png)
![methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4773730.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B4773736.png)
![3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4773758.png)
![4-butoxy-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4773773.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4773777.png)
![2-ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B4773780.png)
![5,5-dimethyl-3-[3-(3-phenoxyphenoxy)propyl]-2,4-imidazolidinedione](/img/structure/B4773788.png)
![N-(tert-butyl)-2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4773801.png)
![2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4773809.png)

![N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4773821.png)

